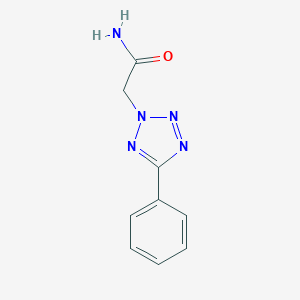

2-(5-phenyl-2H-tetraazol-2-yl)acetamide

Description

Overview of Tetrazole Chemistry and Significance in Heterocyclic Compound Research

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. This high nitrogen content confers upon them a unique set of physicochemical properties, including a planar, aromatic structure and a high degree of metabolic stability. beilstein-journals.org The tetrazole ring is a prominent feature in numerous pharmaceutical agents, valued for its ability to participate in hydrogen bonding and other noncovalent interactions with biological targets. beilstein-journals.org

The chemistry of tetrazoles is rich and varied, with several synthetic routes available for their preparation. A common method involves the [3+2] cycloaddition of azides with nitriles. thieme.de The resulting 5-substituted-1H-tetrazoles exist as a mixture of 1H and 2H tautomers, and their subsequent functionalization can lead to either 1,5- or 2,5-disubstituted isomers. The regioselectivity of these reactions is a subject of ongoing research, with factors such as steric hindrance and reaction conditions playing a crucial role in determining the final product. thieme.de The development of efficient and regioselective methods for the synthesis of disubstituted tetrazoles, particularly 2,5-disubstituted isomers, is an active area of investigation, driven by the interesting biological activities these compounds exhibit. thieme.denih.gov

Contextualization of Acetamide (B32628) Derivatives in Medicinal Chemistry and Organic Synthesis

The acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most common structural motifs in medicinal chemistry. The amide bond is a cornerstone of peptide and protein structures, and its presence in small molecules can facilitate interactions with biological targets through hydrogen bonding. Acetamide derivatives have been shown to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

In organic synthesis, the formation of the acetamide group is a fundamental transformation. One common method to produce acetamides is through the aminolysis of esters, where an ester is treated with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide. For instance, the aminolysis of ethyl 5-phenyl-2-tetrazolylacetate is a documented route for preparing related acetamide compounds. growingscience.com The reactivity of the acetamide group can also be harnessed for further synthetic modifications, allowing for the creation of diverse molecular libraries for drug discovery programs.

Academic Rationale for Investigating the 2-(5-Phenyl-2H-tetrazol-2-yl)acetamide Scaffold

The specific combination of a 2,5-disubstituted tetrazole with an acetamide moiety in 2-(5-phenyl-2H-tetrazol-2-yl)acetamide provides a compelling basis for academic and industrial research. The rationale for its investigation is multifaceted, stemming from both the growing interest in its core structure and its potential applications in bioisosteric drug design.

Emerging Research Interest in 2,5-Disubstituted Tetrazoles

In recent years, 2,5-disubstituted tetrazoles have garnered significant attention from the scientific community. This class of compounds has been explored for a variety of applications, ranging from materials science to medicinal chemistry. For example, light-activatable 2,5-disubstituted tetrazoles have been developed as chemical probes for profiling protein interactions within living cells. nih.gov These probes can be used to map the locations of specific amino acids, such as aspartate and glutamate (B1630785), providing valuable insights into protein function and drug-target engagement. nih.gov

Furthermore, various synthetic strategies have been developed to access this scaffold with greater efficiency and control. thieme.de Research has demonstrated that 2,5-disubstituted tetrazoles can serve as key intermediates in the synthesis of more complex molecules and exhibit a range of biological activities, including antimicrobial and antitubercular effects. growingscience.com The investigation of novel derivatives continues to be a fertile ground for the discovery of new therapeutic agents. growingscience.comresearchgate.net

Positioning within Bioisosteric Replacement Strategies (e.g., Carboxylic Acid and cis-Amide Bioisosterism)

A primary driver for the interest in tetrazole-containing compounds is their role as bioisosteres. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the molecule's pharmacokinetic or pharmacodynamic profile.

The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group. beilstein-journals.org It shares a similar pKa and planar geometry, allowing it to mimic the interactions of a carboxylate with biological targets. beilstein-journals.org However, the tetrazole ring is generally more metabolically stable and can lead to increased lipophilicity, which may enhance oral bioavailability. beilstein-journals.org

In addition to mimicking carboxylic acids, the 1,5-disubstituted tetrazole ring has been proposed as a surrogate for the cis-amide bond. This is significant because controlling amide bond conformation is a key challenge in peptidomimetic design. By locking the conformation in a cis-like geometry, the tetrazole ring can help to pre-organize a molecule for binding to its target, potentially increasing potency and selectivity. The 2-(5-phenyl-2H-tetrazol-2-yl)acetamide scaffold, while not a direct cis-amide mimic itself, is part of the broader family of disubstituted tetrazoles that are central to these bioisosteric strategies.

Detailed Research Findings

While much of the research has focused on derivatives, the synthesis of the core structure of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide is accessible through established chemical transformations. A key intermediate, methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate, can be synthesized from 5-phenyl-2H-tetrazole.

A documented synthesis involves the reaction of 5-phenyltetrazole with methyl chloroacetate (B1199739) in acetonitrile (B52724), using triethylamine (B128534) as a base. researchgate.net The reaction is heated for several hours to afford the desired ester product. researchgate.net This ester serves as a direct precursor to 2-(5-phenyl-2H-tetrazol-2-yl)acetamide, which can be obtained through aminolysis. The conversion of the related methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate to its corresponding hydrazide, 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide, has been achieved in high yield by reacting the ester with hydrazine (B178648) hydrate (B1144303) in methanol (B129727). researchgate.net This highlights the utility of the ester as a versatile intermediate for creating a variety of acetamide-like structures.

The broader class of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted compounds has been investigated as inhibitors of copper-containing amine oxidases, such as vascular adhesion protein-1 (VAP-1). nih.gov These enzymes are involved in inflammatory processes, and their inhibition is a potential therapeutic strategy for a range of diseases. nih.gov While these studies did not focus on the acetamide derivative specifically, they establish the biological relevance of the 2-(5-phenyl-2H-tetrazol-2-yl) moiety as a pharmacophore for engaging with important biological targets.

Physicochemical Properties of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 25468-24-0 | growingscience.com |

| Molecular Formula | C₉H₉N₅O | growingscience.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(15)6-14-12-9(11-13-14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMRLZQXQSMOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Analytical Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 2-(5-phenyl-2H-tetrazol-2-yl)acetamide promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the compound's chromophores, which are the parts of the molecule that absorb light.

In the case of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide, the primary chromophores are the phenyl ring and the tetrazole moiety. The electronic transitions are typically of the π → π* type, originating from the aromatic systems. While specific experimental data for 2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not widely published, data from closely related compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, provide insight into the expected UV-Vis absorption profile. For this related compound, the UV-Vis spectrum recorded in ethanol (B145695) exhibits distinct absorption bands. mdpi.com

The spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows three main absorption maxima. mdpi.com A long-wavelength band, which often displays a clear vibrational structure, is indicative of the electronic transitions within the conjugated system formed by the phenyl and tetrazole rings. The presence of multiple bands suggests the occurrence of several distinct electronic transitions within the molecule.

Table 1: UV-Vis Spectroscopic Data for a Related Compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in Ethanol. mdpi.com

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| 274 | 23,600 |

| 236 | 26,200 |

| 202 | ~40,000 |

Note: This data is for a structurally similar compound and serves as an illustrative example of the expected UV-Vis absorption for 2-(5-phenyl-2H-tetrazol-2-yl)acetamide.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. This analysis provides a crucial check of the compound's empirical formula, which can then be compared with the theoretical composition calculated from its molecular formula (C₉H₉N₅O). The close agreement between the experimentally found and theoretically calculated percentages confirms the elemental composition and purity of the synthesized compound.

For derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide, such as various N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides, elemental analysis has been routinely used to confirm their successful synthesis. researchgate.net The general expectation is a deviation of less than 0.4% between the calculated and found values for each element.

Table 2: Theoretical Elemental Composition of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide (C₉H₉N₅O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 53.20 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.47 |

| Nitrogen | N | 14.01 | 5 | 70.05 | 34.47 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.88 |

| Total | 203.23 | 100.00 |

Note: Experimental values for 2-(5-phenyl-2H-tetrazol-2-yl)acetamide would be expected to be in close agreement with these calculated percentages.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

While the specific crystal structure of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not publicly available, X-ray diffraction studies on closely related 2,5-disubstituted tetrazoles have been reported. For instance, the analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine revealed detailed structural parameters. mdpi.com In this related compound, the tetrazole ring is essentially planar, and the dihedral angle between the tetrazole and the phenyl ring is a key conformational feature.

The crystal structure of such compounds is typically solved and refined using established methods like SHELXS and SHELXL. The results include the crystal system, space group, and unit cell dimensions.

Table 3: Illustrative Crystallographic Data for a Related Compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9838(4) |

| b (Å) | 11.2323(4) |

| c (Å) | 8.8744(3) |

| α (°) | 90 |

| β (°) | 96.189(2) |

| γ (°) | 90 |

| Volume (ų) | 1088.13(7) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a structurally similar compound and provides an example of the crystallographic information that would be obtained for 2-(5-phenyl-2H-tetrazol-2-yl)acetamide.

Computational Chemistry and Theoretical Investigations of 2 5 Phenyl 2h Tetraazol 2 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of molecules like 2-(5-phenyl-2H-tetrazol-2-yl)acetamide. These calculations provide a theoretical framework for analyzing its electronic structure and predicting its spectroscopic behavior.

Analysis of Electronic Structure and Molecular Orbitals

DFT calculations are utilized to optimize the molecular structure of tetrazole derivatives and to explore their quantum chemical characteristics through molecular orbital analysis. researchgate.net The electronic density in bis-tetrazole acetamides is typically located on the tetrazole motif and dispersed over the phenyl ring. nih.gov The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) densities is crucial, as atoms with higher LUMO densities have a greater affinity to accept electrons, while those with higher HOMO densities are more likely to donate an electron. nih.gov

The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, the calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. researchgate.net For instance, in a study of related bis-tetrazole acetamides, the electronic density was found to reside on the tetrazole motifs and was dispersed over the phenyl ring. nih.gov

| Property | Description |

| HOMO | The highest energy molecular orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. |

| LUMO | The lowest energy molecular orbital that is empty. Its energy level is related to the molecule's ability to accept electrons. |

| NBO Analysis | A method to study hyperconjugative interactions and charge delocalization, providing insights into molecular stability. |

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, DFT B3LYP quantum chemistry calculations were used to study its molecular structure. mdpi.com The chemical shift of the carbon atom in the tetrazole ring is a key indicator for distinguishing between 2,5-disubstituted and 1,5-disubstituted isomers, with a difference of approximately 10 ppm. mdpi.com For 2-methyl-5-phenyl-2H-tetrazole, the carbon chemical shift is reported as 164.25 ppm. mdpi.com

Time-dependent DFT (TD-DFT) methods can be used to calculate the UV-Vis absorption spectra. mdpi.com For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the calculated spectrum showed good agreement with the experimental data, which exhibited three main absorption bands. mdpi.com Vibrational frequencies can also be calculated and compared with experimental FTIR and FT-Raman spectra to confirm assignments made through normal coordinate analysis. researchgate.nettees.ac.uk

Tautomerism and Isomerism of the Tetrazole Ring System

Tetrazoles inherently exhibit tautomerism, a phenomenon where the molecule exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net This is a critical aspect of their chemistry, influencing their physical, chemical, and biological properties.

Energetic and Structural Aspects of 1H/2H Tautomerism

Tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The stability of these tautomers can be influenced by the surrounding environment. In the gas phase, the 2H-form of tetrazole is generally more stable, while the 1H-form is favored in solution. researchgate.net High-level ab initio studies have shown that while the barriers for monomolecular tautomeric transformations are high, concerted double hydrogen atom transfer in hydrogen-bonded complexes significantly lowers these barriers, facilitating rapid interconversion. nih.gov

Theoretical calculations have also identified other less stable isomers, such as the 5H-tautomer, which has a significantly higher energy and has not been experimentally detected. researchgate.net The study of (tetrazol-5-yl)-acetic acid (TAA) revealed that while the 1H-tautomer is exclusively present in the crystalline state, both 1H- and 2H-tautomers are found in comparable amounts when isolated in a cryogenic matrix after sublimation. nih.gov

| Tautomer | Relative Stability (Gas Phase) | Relative Stability (Solution) |

| 1H-Tetrazole | Less Stable | More Stable researchgate.net |

| 2H-Tetrazole | More Stable researchgate.net | Less Stable |

Influence of Substitution on Tautomeric Equilibrium

The nature and position of substituents on the tetrazole ring can significantly influence the tautomeric equilibrium. researchgate.net The electronic properties of the substituent play a crucial role in determining the relative stability of the 1H and 2H tautomers. While specific studies on 2-(5-phenyl-2H-tetrazol-2-yl)acetamide are not detailed in the provided results, general principles suggest that electron-donating or withdrawing groups on the phenyl ring would modulate the electronic distribution within the tetrazole ring, thereby affecting the tautomeric preference. Studies on other substituted tetrazoles could provide analogous insights into these effects. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as 2-(5-phenyl-2H-tetrazol-2-yl)acetamide, and a biological target, typically a protein. researchgate.netconicet.gov.ar These methods are invaluable in drug discovery for predicting binding affinities and understanding the mechanism of action.

Molecular docking studies have been performed on various tetrazole derivatives to investigate their potential as therapeutic agents. nih.govresearchgate.net For instance, in a study on bis-tetrazole acetamides, docking was used to explore their anti-cancer potential against targets like caspase-3, NF-KAPPA-B, and p53. nih.govconicet.gov.ar The binding energy, which indicates the strength of the interaction, is a key parameter obtained from these simulations. nih.govconicet.gov.ar

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, allowing for the analysis of its stability and conformational changes over time. conicet.gov.arnih.gov The root-mean-square deviation (RMSD) of the protein backbone is often monitored during MD simulations to assess the stability of the complex. nih.govresearchgate.net For example, a 100 ns MD simulation was used to further validate the findings of a molecular docking study on bis-tetrazole acetamides. nih.govconicet.gov.ar These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the binding of the ligand to its target. researchgate.net

| Computational Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Binding pose, binding energy/affinity. nih.govresearchgate.netconicet.gov.ar |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Trajectory of atomic positions, RMSD, interaction analysis. conicet.gov.arnih.govresearchgate.net |

Elucidation of Binding Poses and Interaction Modes with Receptors and Enzymes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 2-(5-phenyl-2H-tetraazol-2-yl)acetamide, docking studies have been crucial in identifying key interactions that govern their biological activity. While specific docking studies on this exact molecule are not extensively published, analysis of structurally similar compounds, such as bis-tetrazole acetamides, provides significant insights into its likely binding behavior with various receptors and enzymes. nih.gov

These studies reveal that the phenyl-tetrazole-acetamide scaffold can adopt various conformations to fit into the active sites of proteins. The binding energy, which indicates the affinity of the ligand for the protein, is a critical parameter derived from these simulations. For instance, in studies of related bis-tetrazole acetamides, significant binding energies have been observed against proteins like caspase-3, NF-KAPPA-B, and TP53, suggesting potential therapeutic applications. nih.gov The phenyl ring often engages in hydrophobic interactions, while the tetrazole and acetamide (B32628) moieties are key participants in hydrogen bonding and other polar contacts.

Table 1: Illustrative Binding Energies of Related Tetrazole Acetamide Derivatives with Various Protein Targets

| Derivative | Protein Target | Binding Energy (kJ/mol) |

| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide | TP53 | -11.8 nih.gov |

| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide | NF-KAPPA-B | -10.9 nih.gov |

| 2,2'-(5,5'–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide | Caspase-3 | -10.0 nih.gov |

This table presents data for structurally related compounds to illustrate the potential binding affinities of the this compound scaffold.

Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions

The biological activity of a molecule is often dictated by its ability to form stable non-covalent interactions with its target. For this compound, the acetamide group and the nitrogen-rich tetrazole ring are primary sites for forming hydrogen bonds. The acetamide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Similarly, the nitrogen atoms of the tetrazole ring can accept hydrogen bonds. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role. These include:

π-π stacking: Interactions between the phenyl ring of the compound and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding pocket.

C-H···π interactions: The hydrogen atoms of the acetamide's methyl group or the phenyl ring can interact with the electron cloud of aromatic residues. nih.gov

Hydrophobic interactions: The phenyl group contributes to the molecule's lipophilicity, allowing it to interact favorably with nonpolar regions of the binding site.

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner in a Receptor |

| Hydrogen Bond (Donor) | Acetamide N-H | Carbonyl oxygen, Aspartate, Glutamate (B1630785) |

| Hydrogen Bond (Acceptor) | Acetamide C=O, Tetrazole Nitrogens | Amide N-H, Arginine, Lysine, Serine |

| π-π Stacking | Phenyl ring, Tetrazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| C-H···π Interaction | Acetyl CH₃, Phenyl C-H | Aromatic amino acid residues |

| Hydrophobic Interaction | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico tools are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.govfrontiersin.org These predictions help in identifying compounds with favorable drug-like characteristics and flagging potential liabilities. For this compound, various computational models can be employed to estimate its pharmacokinetic profile.

Predictions for related tetrazole derivatives often suggest good oral bioavailability. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. In silico screening of similar compounds for ADME properties has shown that many tetrazole derivatives are predicted to have good intestinal absorption and oral bioavailability. researchgate.net

Furthermore, computational tools can predict a spectrum of potential biological activities based on the chemical structure. For 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a structurally analogous compound, computer predictions have indicated a high probability for analgesic and nicotinic receptor antagonist activity. mdpi.com This suggests that this compound may also exhibit a range of biological effects that warrant further experimental investigation.

Table 3: Illustrative In Silico Predictions for a Phenyl-Tetrazole Scaffold

| Property | Predicted Outcome | Rationale/Significance |

| Biological Activity | ||

| Analgesic | High Probability mdpi.com | Potential for pain management applications. |

| Nicotinic Receptor Antagonist | High Probability mdpi.com | May have applications in neurological disorders. |

| Pharmacokinetic Properties | ||

| Oral Bioavailability | Likely Good researchgate.net | Indicates potential for oral administration. |

| Intestinal Absorption | Likely High researchgate.net | Suggests efficient absorption from the gastrointestinal tract. |

| Lipophilicity (LogP) | Moderate | Balanced solubility and permeability are crucial for drug efficacy. |

| Drug-likeness | Favorable | Adheres to common rules for oral drug candidates (e.g., Lipinski's Rule of Five). |

This table is based on data for structurally similar compounds and represents a predictive profile for this compound.

Structure Activity Relationship Sar and Molecular Interactions of 2 5 Phenyl 2h Tetraazol 2 Yl Acetamide Derivatives

Impact of Substitutions on the 5-Phenyl Moiety on Biological Activity

The substitution pattern on the 5-phenyl ring of tetrazole-acetamide derivatives is a crucial determinant of their biological activity. The electronic properties and position of these substituents significantly influence the compound's potency and target interaction.

Research into urease inhibitors has shown that the type and location of groups on the aryl moiety are key factors. mdpi.com A structure-activity relationship study revealed that compounds bearing strong electron-withdrawing groups, such as nitro (NO₂), phenyl (C₆H₅), and chlorine (Cl), exhibit higher inhibitory potency. mdpi.com Conversely, the presence of electron-donating groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) tends to diminish activity. mdpi.com For instance, in a series of related tetrazole derivatives, a compound with a methoxy group at C-3' and an aldehyde group at C-1' (AV2) was the most potent urease inhibitor with an IC₅₀ value of 0.28 µM. mdpi.com Another derivative with chlorine atoms at C'-2 and C'-4 (AV5) also showed significant inhibition with an IC₅₀ of 1.29 µM. mdpi.com In contrast, a derivative with only a single substitution on the phenyl ring demonstrated decreased activity. mdpi.com

This trend is also observed in other biological contexts. For example, the anticancer activity of 2,5-disubstituted-tetrazole-acetamide derivatives was found to be influenced by halogen substitutions on the 5-phenyl ring. tjnpr.org Compounds with a 5-(4-bromophenyl) or 5-(4-chlorophenyl) group demonstrated cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines. tjnpr.org Similarly, the tyrosinase inhibitor 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, which features two electron-withdrawing chloro groups on the phenyl ring, was identified as the most potent compound in its series, with an IC₅₀ value of 45 µM. researchgate.net

These findings collectively underscore that modifying the electronic landscape of the 5-phenyl ring is a powerful strategy for tuning the biological efficacy of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide derivatives.

Table 1: Effect of Phenyl Ring Substituents on Urease Inhibition

| Compound | Substituent(s) on Phenyl Ring | IC₅₀ (µM) for Urease Inhibition | Potency Relative to Standard (Thiourea, IC₅₀ = 4.24 µM) |

| AV2 | 3'-methoxy, 1'-aldehyde | 0.28 | ~15x more potent |

| AV5 | 2',4'-dichloro | 1.29 | ~3x more potent |

| AV3 | Multiple substitutions | 1.56 | ~3x more potent |

| AV7 | Single substitution | 8.59 | Less potent |

Data sourced from a study on urease inhibition by tetrazole derivatives. mdpi.com

Influence of the Acetamide (B32628) Linker on Molecular Conformation and Bioactivity

The acetamide group provides a specific spatial orientation and length, positioning the pharmacophoric elements for optimal interaction with receptor sites. Its ability to participate in hydrogen bonding, through both the amide N-H and the carbonyl oxygen, is a key feature that can stabilize the ligand-receptor complex.

While direct studies on the conformational influence of the acetamide linker in the parent compound are limited, its importance is highlighted by research on related derivatives. In a series of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides, the acetohydrazide group, a close analogue of the acetamide linker, serves as a platform for further substitution, leading to compounds with potential biological interest. researchgate.nettubitak.gov.tr The synthesis of these derivatives demonstrates the chemical tractability of the linker and its role as a scaffold for generating molecular diversity. researchgate.nettubitak.gov.tr

Furthermore, investigations into tetrazole derivatives with pyrrole-2,5-dione moieties, connected via a linker, have shown remarkable urease inhibitory potential, with IC₅₀ values in the nanomolar range. researchgate.net This suggests that the nature and conformation of the linker region are critical for achieving high-potency biological activity. The linker dictates the relative positioning of the tetrazole and the terminal functional group, a crucial factor in the molecule's ability to fit within a specific binding pocket. researchgate.net

Role of N-Substitution in the Acetamide Portion on Target Binding

Modification of the terminal nitrogen of the acetamide group (N-substitution) is a widely used medicinal chemistry strategy to modulate target binding, selectivity, and pharmacokinetic properties. Introducing substituents at this position can alter the molecule's steric profile, hydrogen bonding capacity, and lipophilicity, thereby influencing its interaction with biological targets.

Studies on various tetrazole-acetamide derivatives have provided clear evidence for the importance of N-substitution:

Anticancer Activity : A series of 2,5-disubstituted-tetrazole-acetamide derivatives, where different groups were attached to the acetamide nitrogen, showed varying levels of cytotoxicity against cancer cell lines. tjnpr.org For instance, compounds 3a and 3b were cytotoxic against the MCF-7 breast cancer cell line, while compounds 3e, 3f, and 3g were active against the PC3 prostate cancer cell line, with IC₅₀ values ranging from 32.59 to 55.53 µM. tjnpr.org Molecular docking studies confirmed that these substitutions led to strong binding capabilities with the 3ERT and 3ZK6 receptors. tjnpr.org

Cytotoxicity and Steric Hindrance : The size and nature of the N-substituent can directly impact cytotoxicity. Research has shown that N-cyclohexyl derivatives exhibit reduced cytotoxicity compared to N-allyl derivatives, an effect attributed to the greater steric bulk of the cyclohexyl group.

Antihypertensive and Urease Inhibition Activity : In a complex series of derivatives based on a 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid scaffold, modifications at the N-acetamide equivalent position yielded compounds with significant biological activities. mdpi.com Certain ester derivatives at this position showed notable antihypertensive effects, while others acted as potent urease inhibitors. mdpi.com This demonstrates that N-substitution can be tailored to achieve specific pharmacological outcomes.

Table 2: Anticancer Activity of N-Substituted Tetrazole-Acetamide Derivatives

| Compound | Cell Line | Average IC₅₀ (µM) |

| 3a | MCF-7 (Breast Cancer) | 94.25 |

| 3b | MCF-7 (Breast Cancer) | 68.16 |

| 3e | PC3 (Prostate Cancer) | 32.59 |

| 3f | PC3 (Prostate Cancer) | 54.99 |

| 3g | PC3 (Prostate Cancer) | 55.53 |

Data sourced from a study on new tetrazole-acetamide derivatives as anti-cancer agents. tjnpr.org

Comparative Analysis of Tetrazole Regioisomers (1-substituted vs. 2-substituted) on Pharmacological Profiles

Tetrazole derivatives can exist as two principal regioisomers: 1-substituted (1H) and 2-substituted (2H). The position of the substituent on the tetrazole ring profoundly affects the molecule's electronic distribution, geometry, and physicochemical properties, which in turn leads to different pharmacological profiles.

The parent compound, 2-(5-phenyl-2H-tetrazol-2-yl)acetamide, is a 2-substituted isomer. Comparative studies have highlighted key differences between the two forms:

Stability and Polarity : In general, 1H-tetrazoles are more polar and often more thermally stable than their 2H counterparts. nih.gov In the gas phase or non-polar solvents, the less polar 2H-tautomer may be more stable, while the 1H form is often preferred in condensed media like solutions. nih.govnih.gov

Metabolic Stability : In some contexts, the 1H-tetrazole isomer has been shown to confer improved metabolic stability compared to the 2H isomer.

Biological Activity : The choice of isomer can have a dramatic impact on potency. In the development of angiotensin II blockers, the 2H-tetrazole isomer was found to be crucial for high potency. nih.gov It was observed that the geometry of the 2H isomer projects the acidic proton or its corresponding negative charge approximately 1.5 Å further from the aryl ring than a carboxylic acid bioisostere does, leading to a tenfold increase in potency. nih.gov For a series of tetrazole-based SGLT2 inhibitors, the 2-glucosylisomer consistently demonstrated higher activity than the corresponding 1-glucosyltetrazole. nih.gov

These differences arise because the two isomers present distinct three-dimensional arrangements and electronic surfaces to their biological targets. The nitrogen atoms in the 2-substituted ring have a different spatial and electronic configuration compared to the 1-substituted ring, altering potential hydrogen bonding patterns and electrostatic interactions.

Bioisosteric Relationships and Their Contribution to Biological Performance

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. The tetrazole ring itself is a classic and highly successful bioisostere of the carboxylic acid group.

Tetrazole as a Carboxylic Acid Bioisostere : The tetrazole moiety is frequently used to replace a carboxylic acid to improve metabolic stability and enhance pharmacokinetic profiles. phmethods.net The acidity of the tetrazole N-H proton (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to mimic the anionic charge and hydrogen bonding capabilities of a carboxylate group at physiological pH. nih.govnih.gov This substitution has been pivotal in the development of major drug classes, including angiotensin II blockers like losartan. nih.govphmethods.net In losartan, replacing the carboxylic acid with a 2H-tetrazole ring increased potency tenfold, an effect attributed to the superior geometric positioning of the acidic center. nih.gov

Enhanced Hydrogen Bonding : Beyond simple acidity, the tetrazole ring may engage in stronger interactions than a carboxylic acid. Titration experiments have revealed that tetrazole derivatives can form significantly stronger hydrogen bonds than their corresponding carboxylic acid analogues. acs.org This could lead to a tighter binding interaction with a target protein, contributing to higher potency.

Other Bioisosteric Replacements : Bioisosterism can be applied to other parts of the 2-(5-phenyl-2H-tetrazol-2-yl)acetamide scaffold. For instance, the acetamide group could be replaced with a thioacetamide (B46855). This substitution would alter the hydrogen bonding characteristics, potentially fine-tuning the molecule's interaction with its target. The design of PTP1B inhibitors has also successfully employed a bioisosteric replacement strategy, leading to the development of potent non-carboxylic tetrazole-based agents. researchgate.net

The application of bioisosterism allows medicinal chemists to systematically modify properties such as potency, selectivity, and metabolic stability, making it an invaluable tool in the optimization of tetrazole-based drug candidates.

Non Clinical Biological Evaluation of 2 5 Phenyl 2h Tetraazol 2 Yl Acetamide and Its Analogues

In Vitro Biological Activities

The search for effective and less toxic anticancer agents remains a critical endeavor in medicinal chemistry. vnu.edu.ua Tetrazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer properties. vnu.edu.ua Among these, 2-(5-phenyl-2H-tetrazol-2-yl)acetamide and its analogues have been the subject of investigation to determine their potential as cytotoxic agents against various cancer cell lines.

A study involving the synthesis of a series of N-aryl-2-(5-aryltetrazol-2-yl)acetamides, including the parent compound 2-(5-phenyl-2H-tetrazol-2-yl)acetamide (designated as compound 1 in the study), revealed that these compounds generally exhibit low to moderate activity against a panel of approximately 60 malignant tumor cell lines. vnu.edu.uaresearchgate.net However, noteworthy exceptions were observed, with some compounds, including compound 1, demonstrating high activity against specific cancer cell lines. vnu.edu.uaresearchgate.net The anticancer activity of these compounds was evaluated as part of the Developmental Therapeutics Program at the National Cancer Institute (NCI), with results reported as the percentage of cell growth inhibition. researchgate.net

Analogues of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide have also shown significant cytotoxic effects. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b] vnu.edu.uanih.govtriazine sulfonamides displayed potent anticancer properties against various human tumor cell lines at very low concentrations. mdpi.com Similarly, derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide have been evaluated for their anticancer activity, with some showing better performance against breast cancer cell lines compared to prostate and glioblastoma cell lines. nih.gov

The cytotoxic potential of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide and its analogues has been assessed against a variety of specific human cancer cell lines. In a broad screening, 2-(5-phenyl-2H-tetrazol-2-yl)acetamide (compound 1) showed notable activity against the PC-3 prostate cancer cell line. researchgate.net

Analogues of the primary compound have also been tested against these and other cell lines. For example, a derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated high selectivity and a significant IC50 value against the A549 human lung adenocarcinoma cell line. researchgate.net In studies of other related acetamide (B32628) derivatives, cytotoxic activity has been observed against MCF-7 breast cancer cells and PC3 prostate cancer cells. nih.gov Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] vnu.edu.uanih.govtriazine sulfonamides, which are structurally related, have shown strong cytotoxic effects against PC-3 cells. mdpi.com

The following table summarizes the cytotoxic activity of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide and its analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity/IC50 | Source |

| 2-(5-phenyl-2H-tetrazol-2-yl)acetamide | PC-3 (Prostate) | 34.42% growth inhibition | researchgate.net |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Lung) | 23.30 ± 0.35 µM | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] vnu.edu.uanih.govtriazine sulfonamide (MM131) | PC-3 (Prostate) | 0.17 µM | mdpi.com |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | PC3 (Prostate), MCF7 (Breast) | Activity evaluated | nih.gov |

| N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide analogue | MCF7 (Breast) | Activity evaluated |

Research into the mechanism of cytotoxicity of tetrazole-containing compounds suggests that apoptosis induction is a key pathway. nih.govnih.gov Several studies on analogues of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide have provided insights into their pro-apoptotic activity.

For instance, certain tetrazole derivatives are believed to induce apoptosis by targeting pathways involving caspase-3 and p53. nih.gov Molecular docking studies of some bis-N-acetamide analogues have indicated a strong interaction with caspase-3, suggesting a potential mechanism for their therapeutic action. nih.gov The induction of apoptosis is a recognized strategy in the development of novel anticancer therapies. nih.gov

Studies on related heterocyclic compounds further support the role of apoptosis. For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis through the caspase pathway. nih.gov Similarly, the cytotoxic effects of certain 1,3-thiazole incorporated phthalimide (B116566) derivatives on cancer cells have been linked to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] vnu.edu.uanih.govtriazine sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells, which is triggered by the activation of caspase-8 and a decrease in the mitochondrial membrane potential. mdpi.com

Tetrazole-based compounds have been recognized for their broad-spectrum antimicrobial activities. vnu.edu.uaresearchgate.net The antimicrobial potential of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide and its analogues has been evaluated against various pathogenic bacteria and fungi.

A study on a series of N-aryl-2-(5-aryltetrazol-2-yl)acetamides, including the parent compound, found that they possessed moderate antimicrobial potential. researchgate.net The antimicrobial activity was determined by measuring the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration. researchgate.net

Analogues such as 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides have demonstrated weak to moderate antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus, but showed limited to no activity against tested Gram-negative bacteria. vnu.edu.ua However, these same compounds exhibited high antifungal potential against Cryptococcus neoformans. vnu.edu.uaresearchgate.net Other tetrazole derivatives have also been synthesized and screened for their antibacterial and antifungal activities, with some showing good antibacterial and significant antifungal effects. asianpubs.org It is worth noting that not all tetrazole derivatives exhibit antimicrobial properties, as seen in a study on certain 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, which were found to be inert against the tested bacterial strains. mdpi.com

The following table provides a summary of the antimicrobial activity of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide analogues.

| Analogue | Microorganism | Activity/MIC | Source |

| N-aryl-2-(5-aryltetrazol-2-yl)acetamides | S. aureus, E. coli, C. albicans, etc. | Moderate antimicrobial potential | researchgate.net |

| 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides | S. aureus (MRSA) | Weak to moderate antibacterial activity | vnu.edu.ua |

| 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides | C. neoformans | High antifungal potential (29.1–101.5% growth inhibition) | vnu.edu.ua |

| 1-(benzothiazol-2'-yl)-5-phenyl-tetrazole derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, C. albicans | Good antibacterial and significant antifungal activity | asianpubs.org |

G protein-gated inwardly-rectifying potassium (GIRK) channels, particularly those composed of GIRK1 and GIRK2 subunits, are crucial in regulating neuronal excitability. chemrxiv.org The activation of these channels is a significant mechanism for dampening excessive neuronal firing and has implications for conditions like chronic pain. chemrxiv.orgchemrxiv.org

Research has led to the discovery of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel activators of GIRK1/2 potassium channels. chemrxiv.org These compounds represent analogues of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide. This discovery highlights a potential therapeutic application for this class of molecules in modulating the activity of specific ion channels. The direct activation of GIRK1/2 channels by these small molecules has been shown to produce potent analgesic effects in rodent models of neuropathic and inflammatory pain, suggesting a role for these compounds in the development of new pain management therapies. chemrxiv.org

Enzyme Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a critical negative regulator in both the insulin (B600854) and leptin signaling pathways. nih.govmdpi.com Its role in dephosphorylating the insulin receptor and its substrates contributes to insulin resistance. nih.gov Consequently, inhibiting PTP1B is a validated therapeutic strategy for managing type 2 diabetes and obesity. nih.govresearchgate.net The overexpression of PTP1B has been implicated in the development of insulin resistance, making it a significant target for novel drug discovery. cam.ac.uk

A variety of heterocyclic compounds have been explored as PTP1B inhibitors. researchgate.net Research into tetrazole derivatives has identified promising candidates. Specifically, a series of N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivatives were designed and evaluated for their PTP1B inhibitory action. nih.gov One of the most effective compounds from this series, a 5-Cl substituted benzothiazole (B30560) analogue named NM-14, demonstrated significant PTP1B inhibition with an IC50 value of 1.88 µM. nih.gov Molecular docking studies of related N-(3-(1H-tetrazole-5-yl) phenyl) acetamides indicated that active compounds form essential binding interactions with amino acid side chains within the catalytic site of the PTP1B enzyme. researchgate.net These findings underscore the potential of the tetrazole acetamide scaffold as a basis for developing novel, non-carboxylic PTP1B inhibitors. researchgate.netnih.gov

Table 1: PTP1B Inhibitory Activity of Selected Tetrazole Acetamide Analogues

| Compound ID | Description | PTP1B IC50 (µM) | Reference |

|---|---|---|---|

| NM-14 | 5-Cl substituted benzothiazole analogue | 1.88 | nih.gov |

| Suramin | Reference Standard | ≥ 10 | nih.gov |

Other Relevant Enzyme Interactions (e.g., HIV-1 Integrase)

The tetrazole moiety is a structural component found in various compounds investigated for antiviral activity. The HIV-1 integrase enzyme, which is essential for viral replication and lacks a human homologue, is a key target for antiretroviral therapy. nih.gov The search for effective HIV-1 integrase inhibitors has explored a wide range of chemical structures. nih.govyoutube.comyoutube.com

Among these, β-diketo acids (DKAs) containing a tetrazole ring have been identified as a major class of HIV-1 integrase inhibitors. nih.gov One such compound, 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)propenone (5CITEP), was found to inhibit the 3'-processing step of the integration reaction. nih.gov This activity profile distinguishes it from other inhibitors that primarily target the strand transfer step. nih.gov While these findings highlight the relevance of the tetrazole group in the design of HIV-1 integrase inhibitors, specific studies on the direct inhibitory activity of 2-(5-phenyl-2H-tetraazol-2-yl)acetamide against this enzyme are not extensively documented in the available research.

Receptor Agonism/Antagonism (e.g., AMPA Receptors, Angiotensin-II Receptors)

AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors crucial for mediating fast excitatory neurotransmission in the central nervous system. Research has focused on developing subtype-selective agonists and antagonists for these receptors. One study detailed a tetrazolyl-substituted AMPA receptor agonist, 2-amino-3-[3-hydroxy-5-(2-benzyl-2H-5-tetrazolyl)-4-isoxazolyl]propionic acid, which showed selectivity for GluR2-4 subtypes over GluR1. nih.gov While this demonstrates that tetrazole-containing molecules can interact with AMPA receptors, direct evidence of agonistic or antagonistic activity of this compound at AMPA receptors is not specified in the current literature.

Angiotensin-II Receptors

The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is a key structural feature in many nonpeptide Angiotensin II (A-II) Type 1 (AT1) receptor antagonists. acs.orgnih.gov These antagonists are widely used in the treatment of hypertension. mdpi.com The acidic nature of the tetrazole ring is crucial for binding to the AT1 receptor.

Many potent AT1 receptor blockers, such as Valsartan and Candesartan, incorporate a biphenyl (B1667301) tetrazole structure. mdpi.comnih.gov For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (Valsartan) have been synthesized and evaluated for their antihypertensive effects. mdpi.com Similarly, other research has explored N-phenyl-1H-pyrrole derivatives bearing a tetrazole group as AT1-selective antagonists. acs.orgnih.gov These studies consistently highlight the importance of the tetrazole moiety for high-affinity binding to the angiotensin II receptor, suggesting that analogues of this compound could be investigated for similar antagonistic properties.

Antioxidant Properties

Compounds possessing a phenyl ring, such as phenyl styryl ketones, have been evaluated for their antioxidant capabilities, specifically as inhibitors of lipid peroxidation. nih.gov The tetrazole ring system has also been incorporated into compounds designed for various biological activities, including antioxidant effects. nih.gov Studies on derivatives of thiazolo[4,5-b]pyridine (B1357651) containing acetamide linkers have been conducted to assess their antioxidant potential. pensoft.net Although direct and comprehensive studies on the antioxidant properties of this compound itself are limited, the structural components suggest a potential for such activity.

In Vivo Biological Activities (Non-Clinical Models)

Antidiabetic Activity (e.g., Type 2 Diabetes)

The potential antidiabetic activity of this compound and its analogues is strongly suggested by their action on PTP1B. As PTP1B is a negative regulator of insulin signaling, its inhibition is a primary strategy for treating type 2 diabetes. nih.govnih.govconsensus.app In vivo studies have shown that PTP1B inhibitors can significantly lower both postprandial and fasting glucose levels in animal models of diabetes. nih.gov For example, the tetrazole acetamide derivative NM-14, a potent PTP1B inhibitor, demonstrated significant in vivo antidiabetic activity in non-clinical models, with effects comparable to standard drugs like metformin (B114582) and glimepiride. nih.gov

Furthermore, studies on other PTP1B inhibitors, such as moronic acid derivatives, have confirmed that in vitro enzyme inhibition translates to in vivo antidiabetic effects, causing a notable decrease in plasma glucose levels in diabetic rat models. nih.govcapes.gov.br The dual inhibition of PTP1B and α-glucosidase, another key enzyme in glucose regulation, by certain compounds further highlights the multifaceted potential of such inhibitors in managing diabetes. nih.gov

Obesity Management Potential

The role of PTP1B extends beyond glucose metabolism to the regulation of body weight through the leptin signaling pathway. nih.gov PTP1B negatively regulates leptin signaling, and animal models have shown that PTP1B-deficient mice are resistant to diet-induced obesity. nih.gov This makes PTP1B a compelling target for developing anti-obesity therapeutics. nih.govnih.gov

Pharmacological inhibition of PTP1B is considered a promising strategy for treating both obesity and type 2 diabetes. nih.gov The development of PTP1B inhibitors, including tetrazole-containing compounds, is driven by their potential to restore both insulin and leptin signaling. researchgate.net Enhanced leptin sensitivity resulting from PTP1B inhibition can lead to reduced appetite and increased energy expenditure, addressing key factors in obesity. nih.gov Therefore, compounds like this compound and its analogues that target PTP1B hold significant potential for obesity management. researchgate.net

Analgesic Activity

The analgesic potential of acetamide derivatives bearing a tetrazole moiety has been an area of active investigation. Researchers have synthesized and evaluated various analogues for their ability to alleviate pain in different preclinical models.

A study focused on a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives revealed significant antinociceptive effects. nih.govresearchgate.netmdpi.com These compounds were assessed using thermal, mechanical, and chemical pain models in mice, including the hot-plate test, tail-clip test, and acetic acid-induced writhing test. researchgate.netmdpi.com The results indicated that the tested compounds, at a dose of 100 mg/kg, produced a significant reduction in writhing responses and an increase in pain latency in the hot-plate and tail-clip tests. researchgate.netmdpi.com Notably, these effects were achieved without impairing motor coordination, as assessed by the Rota-Rod test. researchgate.net The broad activity in these different models suggests that these analogues may act through both central and peripheral mechanisms to exert their analgesic effects. nih.gov

Computational studies on related structures, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, have also predicted a high probability of analgesic activity. mdpi.com This prediction, based on the compound's structural features, further supports the potential of the 5-phenyl-2H-tetrazol-2-yl moiety to contribute to pain relief. mdpi.com

Table 1: Analgesic Activity of Selected Acetamide Analogues

| Compound Class | Test Model | Key Findings | Reference(s) |

|---|---|---|---|

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Acetic acid-induced writhing test | Significant decrease in writhing responses. | nih.gov, researchgate.net, mdpi.com |

| Hot-plate test | Significant increase in pain latency. | nih.gov, researchgate.net, mdpi.com | |

| Tail-clip test | Significant increase in pain latency. | nih.gov, researchgate.net, mdpi.com |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to this compound has been explored, with several analogues demonstrating notable activity.

A series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory effects. nih.gov The study revealed that the nature of the substituent on the tetrazole ring and the functional group at the other end of the molecule significantly influenced the anti-inflammatory potency. nih.gov In general, the amide derivatives were found to be more potent than the corresponding esters and acids. nih.gov

Among the tested compounds, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide emerged as a particularly effective anti-inflammatory agent. nih.gov It demonstrated a 53% reduction in inflammation at 3 and 5 hours after administration in a preclinical model. nih.gov This highlights the importance of the acetamide moiety for the anti-inflammatory activity within this class of tetrazole derivatives. nih.gov

Further research on other acetamide derivatives has also pointed towards their potential to mitigate inflammation. For instance, studies on N-(2-hydroxy phenyl) acetamide have shown its ability to inhibit inflammation-related cytokines and reactive oxygen species in arthritic models. readersinsight.netnih.gov While not direct analogues, these findings contribute to the broader understanding of the anti-inflammatory potential of acetamide-containing compounds.

Table 2: Anti-inflammatory Activity of Selected Tetrazolyl-acetamide Analogues

| Compound | Key Findings | Reference(s) |

|---|---|---|

| 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide | Reduced inflammation by 53% at 3 and 5 hours. | nih.gov |

| 5-(pyridyl)-2H-tetrazol-2-acetic acid derivatives | Potency influenced by the position of the pyridyl substituent. | nih.gov |

Applications in Chemical Biology and Drug Discovery Research

Development of 2-(5-Phenyl-2H-tetraazol-2-yl)acetamide as a Lead Molecule for Drug Development

The tetrazole moiety is widely recognized in medicinal chemistry as a bioisostere for the carboxylic acid group. researchgate.netbeilstein-journals.org This substitution can enhance critical drug-like properties such as metabolic stability, lipophilicity, and potency, making tetrazole-containing compounds attractive as lead molecules. beilstein-journals.org The tetrazole ring's ability to participate in hydrogen bonding allows it to mimic the interactions of a carboxylate group with biological targets, potentially inhibiting or modulating their activity.

Derivatives of the 2-(5-phenyl-2H-tetrazol-2-yl)acetamide scaffold have been investigated for various therapeutic applications. In one notable example, a series of ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine (B1666218) amides were developed and evaluated as inhibitors of Vascular Adhesion Protein-1 (VAP-1). nih.gov VAP-1 is an enzyme involved in inflammatory processes, and its inhibition is a target for treating inflammatory diseases. nih.gov This research yielded compounds with submicromolar inhibitory activity, demonstrating the potential of this scaffold to produce potent enzyme inhibitors. nih.gov

Furthermore, the broader class of tetrazole derivatives has shown a wide range of biological activities, including anticancer, antihypertensive, and antiviral effects. beilstein-journals.org For instance, other tetrazole derivatives have been identified as potent inhibitors of protein arginine methyltransferase 1 (PRMT1), highlighting the versatility of the tetrazole core in generating lead compounds for diverse disease targets. researchgate.net The synthesis of libraries based on the tetrazole scaffold is a common strategy to explore novel chemical space and identify new lead molecules for drug discovery programs. researchgate.net

Role as Chemical Probes for Biological Target Elucidation

Chemical probes are essential tools for validating biological targets and investigating their functions in academic and industrial research. rjpbr.com An effective chemical probe must exhibit high affinity, specificity, and selectivity for its target, enabling the study of biological pathways and disease mechanisms. rjpbr.com

While 2-(5-phenyl-2H-tetrazol-2-yl)acetamide itself may not be extensively documented as a chemical probe, its derivatives serve this function effectively. The potent and selective inhibitors of VAP-1 derived from the ω-(5-phenyl-2H-tetrazol-2-yl)alkyl scaffold are prime examples. nih.gov These compounds can be used to probe the role of VAP-1 in leukocyte migration and inflammation, helping to elucidate its function in both healthy and diseased states. nih.gov The mechanism of these specific inhibitors, which act as substrate inhibitors that are converted much more slowly than the enzyme's natural substrate, allows for a detailed investigation of the enzyme's active site and catalytic cycle. nih.gov

Similarly, other related molecules, such as the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), have been used as molecular probes to explore the therapeutic potential of inhibiting kidney-type glutaminase (B10826351) (GLS). nih.gov Although the heterocycle is different, the principle remains the same: a well-characterized, selective inhibitor based on a core scaffold serves as a critical tool to understand the biological consequences of modulating a specific protein target.

Integration into Peptidomimetics and Modified Amino Acid Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. The tetrazole ring is a valuable component in the design of peptidomimetics because it can act as a non-hydrolysable isostere of a peptide bond. rsc.org Specifically, the tetrazole moiety is considered an effective mimic of the cis-amide bond conformation. beilstein-journals.org

Research has demonstrated the successful incorporation of an α-methylene tetrazole unit into peptide sequences to create potent inhibitors of the HIV protease enzyme. rsc.org A key dipeptidomimetic containing this unit was synthesized and its conformation was confirmed by X-ray crystallography to closely resemble the structure of a known inhibitor bound to the enzyme. rsc.org When this tetrazole-based isosteric unit was integrated into various peptide sequences, the resulting compounds showed inhibitory activity against HIV protease. rsc.org The study found that the potency of these peptidomimetics could be modulated by the length of the C-terminal substituent, indicating a crucial interplay between the geometry of the tetrazole isostere and other parts of the molecule. rsc.org This work underscores the utility of the tetrazole scaffold in creating structurally constrained and metabolically stable peptide mimics for therapeutic development.

Strategies for Optimizing Selectivity and Potency within the Tetrazole-Acetamide Scaffold

Optimizing the biological activity of a lead molecule is a central task in drug discovery. For the tetrazole-acetamide scaffold, several strategies have been employed to enhance potency and selectivity. These approaches involve systematic modification of different parts of the molecule to improve interactions with the biological target and refine pharmacokinetic properties.

Key optimization strategies include:

Modification of the Acetamide (B32628) Group: The acetamide portion of the scaffold can be altered to modulate hydrogen bonding and steric interactions. For example, replacing the acetamide with a thioacetamide (B46855) can change the hydrogen-bonding capacity. Synthesizing N-acyl or N-aroyl derivatives of the related 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide creates a library of compounds with diverse substituents, allowing for exploration of structure-activity relationships (SAR). tubitak.gov.tr

Alterations to the Phenyl Ring: Introducing various substituents onto the phenyl ring is a classic medicinal chemistry strategy. In related tetrazole-containing compounds, the addition of groups like methoxy (B1213986), chloro, or amino has been shown to significantly impact biological activity and properties such as lipophilicity. mdpi.com

Varying the Linker Region: The chain connecting the phenyl-tetrazole core to the amide function can be modified. In the development of VAP-1 inhibitors, ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides were synthesized, where the length of the alkyl chain was varied to optimize potency. nih.gov

Bioisosteric Replacement of the Tetrazole: While the tetrazole ring is itself a valuable bioisostere, it can be replaced with other heterocyclic rings to explore different chemical space and target interactions. For instance, 1,3,4-thiadiazole (B1197879) rings have been used to develop potent glutaminase inhibitors and apoptosis inducers, demonstrating that the phenyl-acetamide portion can be successfully paired with different heterocycles. nih.govnih.gov

Isomer Consideration: The position of attachment to the tetrazole ring (1H- vs. 2H-tetrazoles) can influence metabolic stability and activity. Synthesizing and testing different isomers is a crucial step in optimization.

The following table summarizes some of these optimization strategies and their outcomes based on research on the tetrazole-acetamide scaffold and related structures.

| Optimization Strategy | Example Modification | Target/Activity | Key Finding | Reference |

| Acetamide Tailoring | N-cyclohexyl derivatives | Cytotoxicity reduction | Bulky groups can reduce cytotoxicity through steric hindrance. | |

| Linker Modification | ω-alkyl-substituted glycine amides | VAP-1 Inhibition | Optimization of alkyl chain length led to submicromolar inhibitors. | nih.gov |

| Bioisosteric Replacement | Phenylacetamido-thiadiazole (BPTES analog 6) | Glutaminase (GLS) Inhibition | Truncated analog retained potency with improved aqueous solubility. | nih.gov |

| Phenyl Ring Substitution | Methoxy and aldehyde groups on phenyl ring (Compound AV2) | Urease Inhibition / Antihypertensive | Resulted in the most potent compound in the series against urease. | mdpi.comresearchgate.net |

| Peptidomimetic Integration | α-methylene tetrazole unit | HIV Protease Inhibition | Acted as a non-hydrolysable peptide bond isostere, yielding active inhibitors. | rsc.org |

These strategies, often guided by computational modeling and detailed SAR studies, are essential for refining the tetrazole-acetamide scaffold from a promising lead into a highly potent and selective drug candidate.

An in-depth analysis of the chemical compound 2-(5-phenyl-2H-tetrazol-2-yl)acetamide reveals significant potential for future research and development across multiple scientific disciplines. The unique structural characteristics of this molecule, featuring a disubstituted tetrazole ring linked to an acetamide group, position it as a valuable scaffold for exploration in medicinal chemistry, synthetic methodology, and materials science. This article outlines key future research directions and translational perspectives for this compound.

Future Research Directions and Translational Perspectives

The 2-(5-phenyl-2H-tetrazol-2-yl)acetamide scaffold is a promising starting point for innovation. Future efforts are anticipated to branch into several key areas, from refining its synthesis to discovering entirely new applications beyond its traditional scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.